molecular formula C5H10ClNO B2367535 4-chloro-N-methylbutanamide CAS No. 65560-95-4

4-chloro-N-methylbutanamide

Cat. No.: B2367535
CAS No.: 65560-95-4
M. Wt: 135.59
InChI Key: PDJTYMCHTPYBMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methylbutanamide typically involves the reaction of 4-chlorobutyryl chloride with methylamine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-methylbutanamide undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

    4-Hydroxy-N-methylbutanamide: Formed through nucleophilic substitution.

    4-Chlorobutyric Acid and Methylamine: Formed through hydrolysis.

Scientific Research Applications

4-Chloro-N-methylbutanamide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-methylbutanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

    4-Chloro-N-methoxy-N-methylbutanamide: Similar structure but with a methoxy group instead of a hydrogen on the amide nitrogen.

    4-Chlorobutanamide: Lacks the methyl group on the amide nitrogen.

    N-Methylbutanamide: Lacks the chloro group on the butanamide chain

Uniqueness: 4-Chloro-N-methylbutanamide is unique due to the presence of both a chloro group and a methyl group on the butanamide chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJTYMCHTPYBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65560-95-4
Record name 4-chloro-N-methylbutanamide
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